

# ORIC-533: A Deep Dive into its Modulation of the Tumor Microenvironment

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## Compound of Interest

Compound Name: ORIC-533

Cat. No.: B15606939

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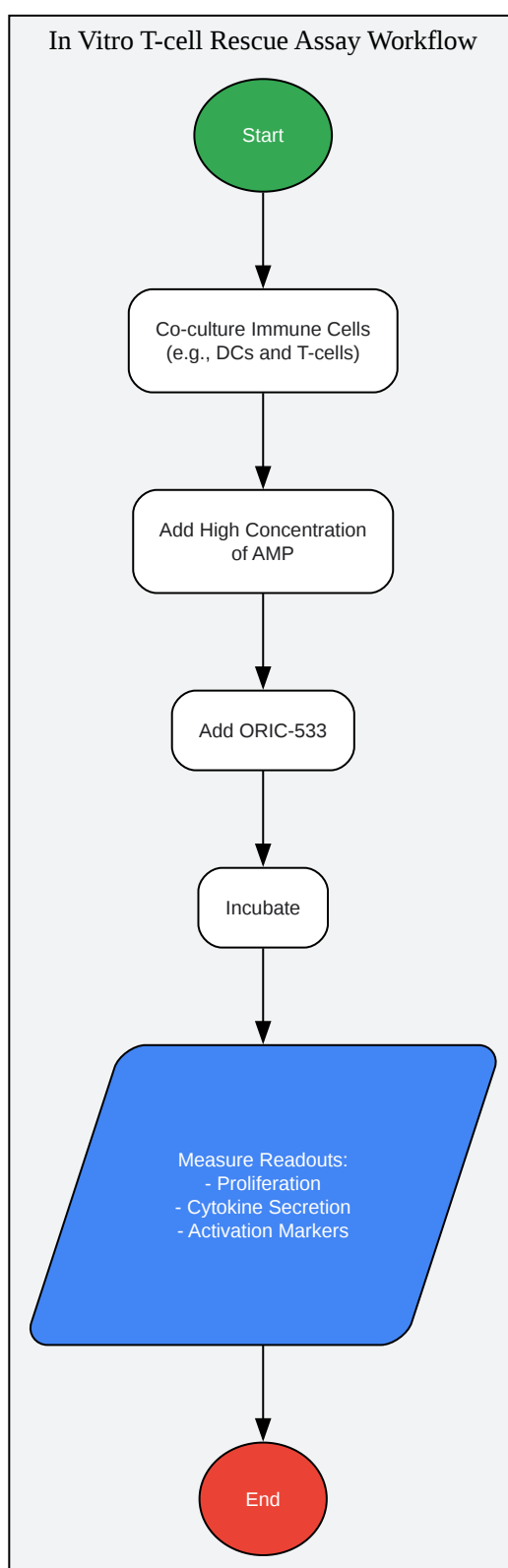
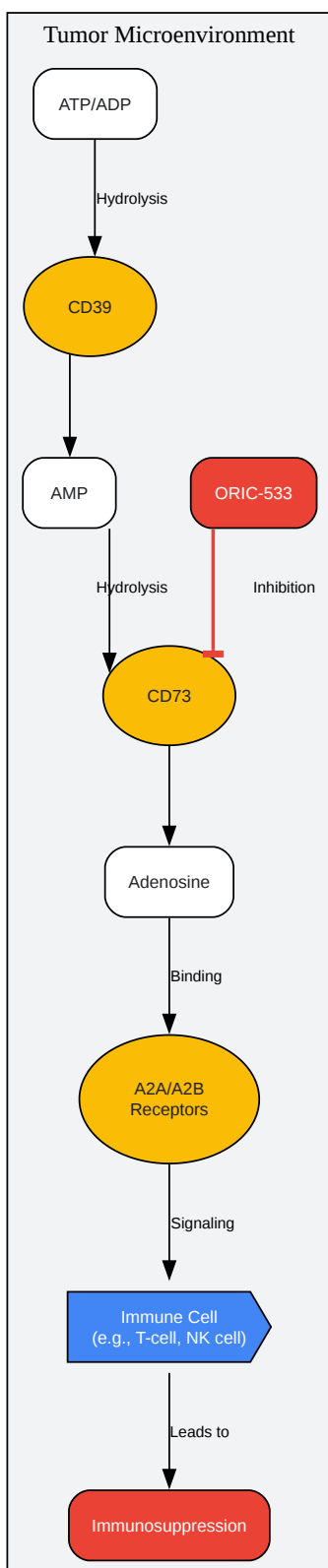
For Researchers, Scientists, and Drug Development Professionals

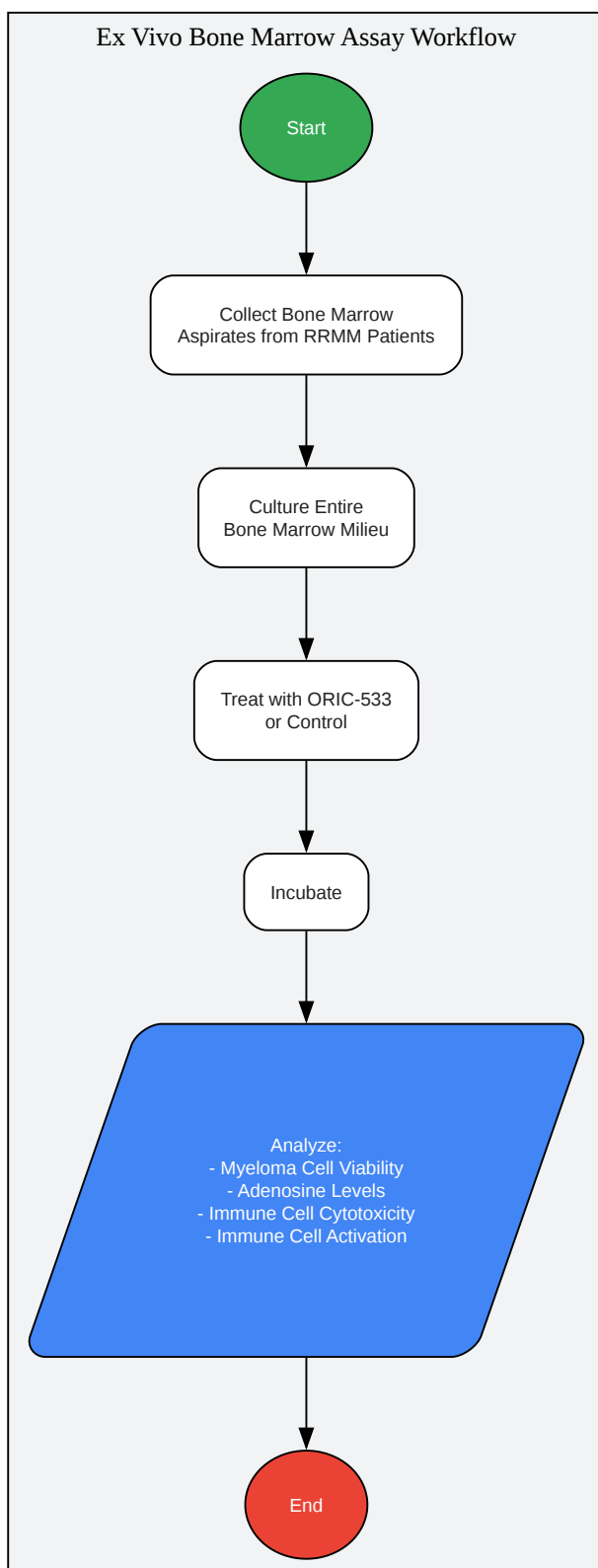
This technical guide provides a comprehensive overview of **ORIC-533**, a potent and orally bioavailable small molecule inhibitor of CD73. We will delve into its mechanism of action, its impact on the tumor microenvironment (TME), and the key experimental findings from preclinical and clinical studies.

## Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

**ORIC-533** is a highly selective inhibitor of CD73, an ectoenzyme that plays a critical role in generating immunosuppressive adenosine in the TME.[1][2] CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, which then signals through receptors on immune cells, leading to a cascade of immunosuppressive effects.[2][3] This includes diminishing the activation and proliferation of cytotoxic T-cells, impairing the activity of natural killer (NK) cells and CD4+ effector T-cells, and promoting the expansion of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2] By inhibiting CD73, **ORIC-533** effectively blocks this critical step in adenosine production, thereby reducing the concentration of immunosuppressive adenosine within the TME and restoring anti-tumor immunity.[1][4][5]

The following diagram illustrates the adenosine pathway and the mechanism of action of **ORIC-533**.





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